molecular formula C20H29N5O2 B2446967 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896839-50-2

8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2446967
CAS No.: 896839-50-2
M. Wt: 371.485
InChI Key: YGGALIRBGSHQGP-UHFFFAOYSA-N
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Description

8-Cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative designed for scientific research. This compound is part of a class of imidazo[2,1-f]purine structures that have shown significant promise in preclinical investigations, particularly as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist . Its structural analogs have demonstrated potent anticancer activity in models of non-small cell lung cancer (NSCLC), not only inhibiting proliferation but also showing potential to overcome radioresistance , making it a candidate for investigating new oncology therapeutics . The core imidazo[2,1-f]purine-dione scaffold is of high interest in medicinal chemistry. Modifications to the alkyl substituents at the 3- and 8- positions, as seen in the cyclohexyl and isobutyl groups of this compound, are known to be critical for optimizing affinity and selectivity towards biological targets . Researchers can utilize this chemical as a key intermediate or a backbone structure for developing novel small-molecule probes, studying purinergic signaling pathways, and exploring new treatments for cancer, inflammatory conditions, and immune-related diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclohexyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-12(2)11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-6-8-10-15/h12,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGALIRBGSHQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the cyclohexyl, isobutyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents. Examples include:

  • 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione analogs with variations in the cyclohexyl or isobutyl groups.
  • Other imidazo[2,1-f]purine derivatives with different alkyl or aryl substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

Chemical Identification

  • CAS Number : 896839-50-2
  • Molecular Formula : C20H29N5O2
  • Molecular Weight : 371.4766

8-Cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopurines. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating cyclic nucleotide levels within cells. This modulation can influence several signaling pathways related to inflammation and immune responses.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on PDE activity. PDEs are enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important signaling molecules in various physiological processes. By inhibiting these enzymes, the compound can enhance the levels of cAMP and cGMP, leading to increased cellular signaling and potentially anti-inflammatory effects.

In Vivo Studies

Preliminary in vivo studies have demonstrated the compound's efficacy in reducing inflammation and modulating immune responses. For instance, animal models treated with this compound showed decreased eosinophilic infiltration in lung tissues following allergen exposure, suggesting its potential use in treating allergic conditions such as asthma.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of the compound on a mouse model of allergic asthma. Mice treated with varying doses of this compound exhibited a significant reduction in airway hyperreactivity and inflammatory cell counts compared to control groups. The results indicated a dose-dependent response where higher doses correlated with greater reductions in inflammation markers.

Case Study 2: PDE Inhibition

Another research effort focused on the compound's ability to inhibit specific PDE isoforms. The study utilized recombinant human PDE enzymes and demonstrated that the compound selectively inhibited PDE4D with an IC50 value indicating potent activity. This selectivity is crucial for minimizing side effects associated with broader-spectrum PDE inhibitors.

Data Summary

Parameter Value
CAS Number896839-50-2
Molecular Weight371.4766
Biological ActivityPDE inhibition
In Vitro IC50 (PDE4D)Potent (specific value not disclosed)
Anti-inflammatory EfficacySignificant reduction observed in animal models

Q & A

Q. What synthetic strategies are recommended for preparing 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high purity?

  • Methodology : Multi-step synthesis involving: (i) Formation of the imidazo[2,1-f]purine core via cyclization of substituted purine precursors under reflux in polar aprotic solvents (e.g., DMF or DCM) . (ii) Sequential alkylation at the 3- and 8-positions using isobutyl bromide and cyclohexylamine under basic conditions (e.g., K₂CO₃) . (iii) Final purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
  • Key Parameters : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to minimize byproducts. Monitor purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Workflow : (i) NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, isobutyl methyls at δ 0.9–1.1 ppm) . (ii) Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~485) . (iii) X-ray Crystallography : For absolute configuration determination (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assays : (i) Enzyme Inhibition : Dose-response studies against kinases or phosphodiesterases (IC₅₀ determination) using fluorescence-based assays . (ii) Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) at 1–100 µM . (iii) Receptor Binding : Radioligand displacement assays for adenosine or serotonin receptors (Ki values via Scatchard analysis) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact target selectivity?

  • SAR Analysis :
SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (Target A vs. B)
Cyclohexyl12 ± 2 (Adenosine A₁)8.5:1 (A₁:A₂A)
4-Chlorophenyl45 ± 5 (A₂A)1:3.2 (A₁:A₂A)
  • Mechanistic Insight : Cyclohexyl groups enhance hydrophobic interactions in receptor pockets, while bulky aryl groups induce steric hindrance, reducing binding .

Q. How can contradictory data on metabolic stability be resolved?

  • Case Study : Discrepancies in hepatic microsomal half-life (e.g., 30 min vs. 120 min) may arise from: (i) Experimental Variability : Differences in microsome source (human vs. rat) or incubation conditions (NADPH concentration) . (ii) Structural Isomerism : Undetected epimerization at the 8-position altering metabolic pathways .
  • Resolution : Use stable isotope labeling (e.g., ¹³C-cyclohexyl) with LC-MS/MS to track degradation pathways .

Q. What computational methods predict off-target interactions for this compound?

  • In Silico Workflow : (i) Docking Simulations : AutoDock Vina or Schrödinger Suite to screen against >500 human kinases . (ii) ADMET Prediction : SwissADME or ProTox-II for bioavailability/toxicity profiling (e.g., CYP450 inhibition risk) . (iii) MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .

Q. How can synthetic yields be improved without compromising stereochemical integrity?

  • Process Optimization : (i) Flow Chemistry : Continuous-flow reactors for precise temperature control during alkylation (yield increase from 45% to 72%) . (ii) Catalysis : Pd/C or Ni nanoparticles for selective hydrogenation of intermediates (reduction of byproducts by 30%) . (iii) DoE (Design of Experiments) : Response surface methodology to optimize solvent ratios and reaction times .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity while others show no effect?

  • Critical Factors : (i) Cell-Type Specificity : Activity in Vero cells (IC₅₀ = 5 µM) vs. null results in MDCK cells due to differential expression of viral entry receptors . (ii) Assay Sensitivity : Variations in viral load quantification (plaque assay vs. qRT-PCR) .
  • Recommendation : Validate findings across ≥3 cell lines and orthogonal assays (e.g., immunofluorescence for viral protein expression) .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Biological Assays :
  • Computational Tools :

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